2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol
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Overview
Description
2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol is a useful research compound. Its molecular formula is C15H15N3O and its molecular weight is 253.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 253.121512110 g/mol and the complexity rating of the compound is 299. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photo-Physical Properties and ESIPT Processes
Studies have investigated the synthesis and photo-physical characteristics of derivatives inspired by 2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol, revealing their potential in fluorescence and excited-state intramolecular proton transfer (ESIPT) applications. These compounds exhibit single absorption and dual emission characteristics, influenced by solvent polarity, and are characterized by various spectroscopic analyses, showing thermal stability up to 200°C (Padalkar et al., 2011).
Enzyme Inhibition
Research into the inhibitory effects of benzimidazole containing new phenolic Mannich bases on human carbonic anhydrase isoforms has been conducted. These compounds, synthesized from 4-(1H-benzimidazol-2-yl)phenol, show moderate inhibitory properties against certain enzyme isoforms (Gul et al., 2016).
DNA Interaction and Cellular Imaging
Some derivatives have been evaluated for their effects on mammalian type I DNA topoisomerase activity and have shown potential as inhibitors. These findings suggest applications in studying DNA interactions and possibly in therapeutic contexts (Alpan et al., 2007).
Sensing and Imaging Applications
The compound and its derivatives have been explored as selective fluorescence sensors for Zn2+ ions, demonstrating sensitivity and specificity in detection, with potential applications in biological studies and human lung cancer cell imaging without cytotoxicity (Dey et al., 2016).
Corrosion Inhibition
Benzimidazole derivatives have been investigated as corrosion inhibitors for steel in acidic environments. These studies show that such compounds can significantly enhance corrosion resistance, making them valuable in materials science and engineering applications (Yadav et al., 2016).
Mechanism of Action
The mechanism of action of benzimidazole derivatives often involves interactions with biopolymers in living systems . They have been found to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Properties
IUPAC Name |
2-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-18-13-8-4-3-7-12(13)17-15(18)16-10-11-6-2-5-9-14(11)19/h2-9,19H,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFPCHVLTFQTHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.